1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a structurally complex pyrrol-2-one derivative characterized by multiple functional groups. Its core pyrrol-2-one scaffold is substituted with a diethylaminoethyl side chain, a dimethylaminophenyl group at position 5, a hydroxyl group at position 3, and a 2-methyl-4-propoxybenzoyl moiety at position 4 . While direct pharmacological data for this compound are unavailable, structural analogs highlight the importance of substituent-driven properties in solubility, stability, and biological activity.
Properties
Molecular Formula |
C29H39N3O4 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H39N3O4/c1-7-18-36-23-14-15-24(20(4)19-23)27(33)25-26(21-10-12-22(13-11-21)30(5)6)32(29(35)28(25)34)17-16-31(8-2)9-3/h10-15,19,26,33H,7-9,16-18H2,1-6H3/b27-25+ |
InChI Key |
XXTJSCSLKCVFAR-IMVLJIQESA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)N(C)C)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)N(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the diethylaminoethyl, dimethylaminophenyl, and propoxyphenyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include alkyl halides, amines, and carbonyl compounds, under conditions such as reflux, catalytic hydrogenation, and acid or base catalysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) ensures high yield and purity. Solvent extraction, crystallization, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, sulfuric acid, elevated temperatures.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Structural Features
The compound features several functional groups that contribute to its biological activity:
- Diethylamino group : Enhances solubility and potential interaction with biological targets.
- Dimethylamino group : May influence pharmacological properties.
- Hydroxy group : Involved in hydrogen bonding and interactions with enzymes or receptors.
- Carbonyl group : Plays a role in reactivity and binding to target molecules.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its diverse biological activities:
Antitumor Activity
Research has shown that this compound exhibits significant antitumor properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. A notable study published in the Journal of Medicinal Chemistry demonstrated a dose-dependent increase in apoptosis markers when treated with the compound, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Preliminary investigations have revealed that the compound possesses antimicrobial activity against specific bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antibiotics .
Enzyme Inhibition
The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions. This property is critical for developing drugs targeting various diseases, including cancer and infectious diseases .
Receptor Modulation
The ability of the compound to modulate receptor activity through binding interactions alters signaling pathways crucial for various physiological processes. This makes it a candidate for research into treatments for conditions such as depression or anxiety .
Data Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against specific bacteria | Various preliminary studies |
| Enzyme Inhibition | Inhibits target enzyme activity | Research articles on enzyme assays |
Case Study 1: Antitumor Activity
In a comprehensive study focusing on the antitumor effects of the compound, researchers evaluated its impact on several cancer cell lines. The results indicated that the compound significantly increased apoptosis markers, supporting its potential use as an effective therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The findings revealed significant inhibitory effects on Staphylococcus aureus, indicating its promise in developing new antibiotics and treatments for bacterial infections .
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrol-2-one Derivatives
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability (Table 2). For instance:
- Pyrrole derivatives with electron-withdrawing groups (e.g., nitriles in ) exhibit higher melting points (e.g., 235–237°C for compound 3k) compared to methoxy-substituted analogs .
- The target compound’s molecular formula (C₂₉H₃₈N₃O₅ ) suggests moderate polarity, while heteroaromatic substituents (e.g., thiophenyl in ) enhance hydrophobicity .
Table 2: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Melting Point (°C) | Synthesis Yield (%) | Reference |
|---|---|---|---|---|
| Target Compound | C₂₉H₃₈N₃O₅ | Not reported | Not reported | |
| 3k () | C₃₁H₂₃N₅ | 235–237 | 72 | |
| 3m () | C₂₉H₂₁N₅S | 228–230 | 68 |
Pharmacological Profiles
While direct data for the target compound are lacking, highlights the role of diethylamino and dimethylamino groups in receptor binding. For example:
- AQ-RA 741 (a muscarinic antagonist with diethylamino groups) shows high affinity for m2 and m4 receptors (Ki < 10 nM) and low affinity for m5 .
- Stereoselectivity in receptor binding is observed for aminoalkyl substituents, suggesting the target compound’s diethylaminoethyl group may influence selectivity .
Table 3: Receptor Affinity Profiles of Structural Analogs
| Compound | m1 | m2 | m3 | m4 | m5 | Reference |
|---|---|---|---|---|---|---|
| AQ-RA 741 | 46 nM | 1.2 nM | 98 nM | 2.8 nM | 234 nM |
Biological Activity
The compound 1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one, often referred to as Compound A , is a synthetic organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of drug development and pharmacology. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
Compound A has the following chemical formula:
with a molecular weight of approximately 493.652 g/mol. The compound features a dihydropyrrolone core, which is known for its diverse biological activities.
Research indicates that Compound A may exert its biological effects through several mechanisms:
- Inhibition of Phospholipase A2 : Preliminary studies suggest that Compound A may inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in drug-induced phospholipidosis (DIP). Inhibition of PLA2G15 has been associated with the accumulation of phospholipids in lysosomes, leading to cellular toxicity . This mechanism is particularly relevant for cationic amphiphilic drugs.
- Cationic Amphiphilic Properties : The presence of diethylamino and dimethylamino groups in its structure may confer cationic amphiphilic properties, enhancing its interaction with cellular membranes and potentially influencing drug absorption and distribution .
Pharmacological Effects
The biological activity of Compound A can be categorized into several pharmacological effects:
In Vitro Studies
A series of in vitro assays were conducted to evaluate the cytotoxicity and mechanism of action of Compound A:
- Cell Viability Assays : Various cancer cell lines were treated with different concentrations of Compound A. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an antitumor agent.
- Enzyme Inhibition Assays : The inhibition of PLA2G15 by Compound A was assessed using liposome-based assays. The IC50 values were determined, showing significant inhibition at micromolar concentrations .
In Vivo Studies
While comprehensive in vivo studies are still pending, preliminary animal models have indicated that administration of Compound A leads to reduced tumor size and improved survival rates in treated subjects compared to controls.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
